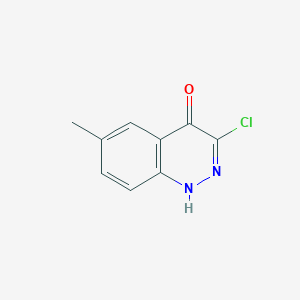
Sodium2-hydroxypentanoatexhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium2-hydroxypentanoatexhydrate is a chemical compound with potential applications in various fields. This compound is characterized by its unique structure, which includes a sodium ion, a hydroxyl group, and a pentanoate moiety, along with water molecules of hydration. Its properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium2-hydroxypentanoatexhydrate typically involves the reaction of sodium hydroxide with 2-hydroxypentanoic acid in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
NaOH+C5H9O3→NaC5H8O3⋅xH2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, sodium hydroxide and 2-hydroxypentanoic acid, are mixed in reactors equipped with temperature and pH control systems. The reaction mixture is then subjected to crystallization to obtain the hydrated form of the compound. The crystals are filtered, washed, and dried to yield the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium2-hydroxypentanoatexhydrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
Oxidation: Formation of 2-ketopentanoate or 2-formylpentanoate.
Reduction: Formation of 2-hydroxypentanol.
Substitution: Formation of various substituted pentanoates depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Sodium2-hydroxypentanoatexhydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties and potential use in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium2-hydroxypentanoatexhydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The hydroxyl and carboxylate groups play a crucial role in its binding affinity and reactivity with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium2-hydroxybutanoate
- Sodium2-hydroxyhexanoate
- Sodium2-hydroxypropanoate
Comparison
Sodium2-hydroxypentanoatexhydrate is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications where other compounds may not be as effective.
Eigenschaften
Molekularformel |
C5H11NaO4 |
|---|---|
Molekulargewicht |
158.13 g/mol |
IUPAC-Name |
sodium;2-hydroxypentanoate;hydrate |
InChI |
InChI=1S/C5H10O3.Na.H2O/c1-2-3-4(6)5(7)8;;/h4,6H,2-3H2,1H3,(H,7,8);;1H2/q;+1;/p-1 |
InChI-Schlüssel |
QNQSTKDKWIHIRQ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C(=O)[O-])O.O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


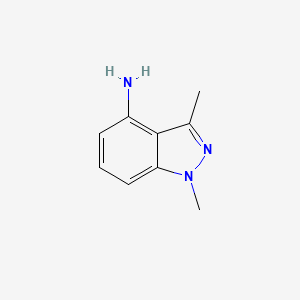
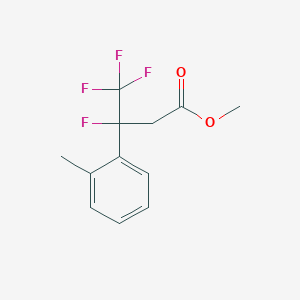
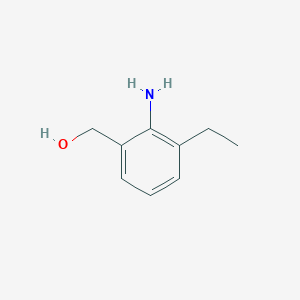
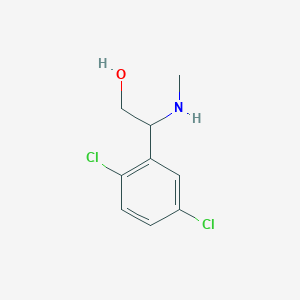
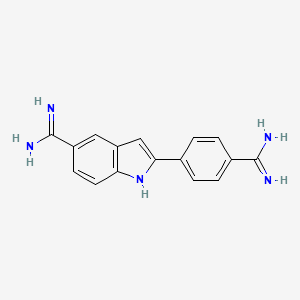
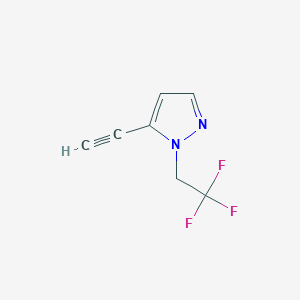


![(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane](/img/structure/B13115739.png)

![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)


